Trametinib-13C6 is a stable isotope-labeled version of Trametinib, a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which are key components of the MAPK signaling pathway. This compound is primarily utilized in cancer research, particularly in studies involving melanoma and other tumors with aberrant MAPK pathway activation. The introduction of the carbon-13 isotope allows for advanced metabolic tracing and understanding of drug metabolism in biological systems.
Trametinib was originally developed by GlaxoSmithKline and is known by its chemical names GSK1120212 and JTP-74057. The 13C6 labeling refers to the incorporation of six carbon-13 atoms into the molecular structure, enhancing its utility in metabolic studies through nuclear magnetic resonance spectroscopy and mass spectrometry techniques .
The synthesis of Trametinib-13C6 involves several key steps that modify the original Trametinib structure to incorporate carbon-13 isotopes. The synthetic route typically includes:
The synthesis process requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and isotopic enrichment. Analytical methods such as mass spectrometry are employed throughout the synthesis to confirm the incorporation of carbon-13.
Trametinib-13C6 retains the core structure of Trametinib but with modifications for isotopic labeling. The molecular formula remains consistent with that of Trametinib, but it includes six carbon atoms that are specifically labeled as carbon-13.
The molecular weight of Trametinib is approximately 507.5 g/mol, while the isotopically labeled version will have a slightly higher molecular weight due to the presence of carbon-13. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the arrangement of atoms within the molecule .
Trametinib-13C6 participates in various chemical reactions typical for kinase inhibitors, including:
The use of Trametinib-13C6 in metabolic studies provides data on how cancer cells utilize nutrients and respond to treatment over time. This can involve assessing changes in metabolic flux through pathways like glycolysis or the tricarboxylic acid cycle when exposed to the drug .
Trametinib acts by inhibiting MEK1/2 activity, which is crucial for transmitting signals from growth factor receptors to downstream effectors involved in cell division and survival. By blocking this pathway, Trametinib induces cell cycle arrest and apoptosis in cancer cells.
The inhibition leads to decreased phosphorylation of extracellular signal-regulated kinases (ERK), resulting in reduced cell proliferation and increased sensitivity to other therapeutic agents . Studies have shown that Trametinib effectively reduces tumor growth in various preclinical models.
Relevant analyses often include chromatographic methods for purity assessment and mass spectrometry for confirming isotopic labeling .
Trametinib-13C6 has significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1